2-(4-methoxyphenyl)quinoline-4-carbonyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

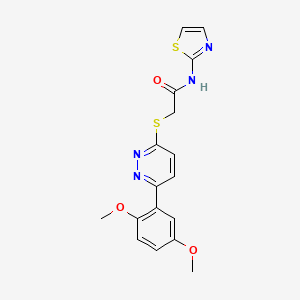

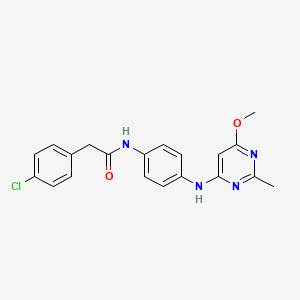

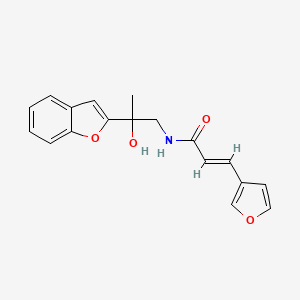

2-(4-methoxyphenyl)quinoline-4-carbonyl Chloride is a chemical compound with the molecular formula C17H12ClNO2 . It has a molecular weight of 297.7 g/mol . The IUPAC name for this compound is 2-(4-methoxyphenyl)quinoline-4-carbonyl chloride .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C17H12ClNO2/c1-21-12-8-6-11(7-9-12)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3 . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound’s rotatable bond count is 3 . Its topological polar surface area is 39.2 Ų .Scientific Research Applications

Medicinal Chemistry Antiprotozoal Agents

Quinoline derivatives have been studied for their potential as antiprotozoal agents. Although some quinoline compounds have shown resistance by the pathogenic parasite Toxoplasma gondii, the structural versatility of quinoline allows for modifications that could overcome this resistance and lead to effective treatments .

Agrochemicals

Quinoline derivatives are useful in the development of agrochemicals. Their chemical properties can be tailored to create compounds that protect crops from pests and diseases, contributing to agricultural productivity .

Bio-organic and Bio-organometallic Chemistry

In the research of bio-organic and bio-organometallic processes, quinoline derivatives play a crucial role. They can act as catalysts or structural components in the synthesis of complex organic molecules .

Industrial Applications Dyes and Pigments

Quinolines are employed in the production of organic molecules such as pH indicators, food coloring, and dyes. Their ability to form stable, colorful compounds makes them valuable in various industrial applications .

Therapeutic Potential Antimalarial Drugs

The quinoline core structure is used in synthesizing antimalarial drugs like chloroquine, pyrimethamine, and mefloquine. These compounds have saved countless lives and continue to be a focus of medicinal research .

Materials Science Photovoltaic Applications

Quinoline derivatives have gained popularity in third-generation photovoltaic applications. Their metal complexes are being explored for use in photovoltaic cells, which could lead to more efficient solar energy conversion .

Synthetic Organic Chemistry Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery due to its versatile applications in synthetic organic chemistry. It serves as a foundation for creating new therapeutic agents with various bioactivities .

Medicinal Chemistry Broad Bioactivity

Substituted quinolines have been used as drugs with a wide range of bioactivities, including antimalarial properties. Their heterocyclic core is an essential motif in many synthetic and natural compounds with medicinal value .

properties

IUPAC Name |

2-(4-methoxyphenyl)quinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-21-12-8-6-11(7-9-12)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGRAYGPBGPWCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)quinoline-4-carbonyl Chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2894537.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide](/img/structure/B2894547.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2894548.png)

![N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2894555.png)